N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
Scientific Research Applications
Anti-Acetylcholinesterase Activity
N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride and its derivatives have been explored for anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of neurodegenerative disorders like Alzheimer's disease. A study found that specific derivatives of this compound, particularly those with a bulky moiety in the para position, demonstrated substantial anti-AChE activity. This research indicates that these compounds could be potential antidementia agents (Sugimoto et al., 1990).
Inhibition of Synaptic Transmission
Research on structurally related compounds, such as AM404, which is an inhibitor of endocannabinoid transport, has shown effects on synaptic transmission in rat hippocampal neurons. These findings suggest that similar compounds may have applications in the modulation of synaptic transmission, although the connection to this compound specifically is less direct (Kelley & Thayer, 2004).
Soluble Epoxide Hydrolase Inhibition
Compounds including 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide, which are structurally similar to this compound, have been identified as inhibitors of soluble epoxide hydrolase. This indicates potential applications in disease models, though the exact relevance to this compound needs further exploration (Thalji et al., 2013).
Drug Metabolism and Distribution Studies
Studies on the metabolic disposition and distribution of casopitant, a neurokinin-1 receptor antagonist which shares structural similarities with this compound, provide insights into absorption, metabolism, and excretion patterns of similar compounds. This research is vital for understanding the pharmacokinetics of related drugs (Miraglia et al., 2010).
Local Anesthetic Agent Synthesis
The synthesis of carbon-14 labelled ropivacaine, a local anaesthetic agent, involves compounds related to this compound. This kind of research is crucial for developing new anesthetics and understanding their mechanisms (Sahlberg, 1987).
Anti-inflammatory Activity
Research into the synthesis and evaluation of anti-inflammatory activity of ibuprofen analogs, including those involving piperidine derivatives, contributes to understanding the anti-inflammatory potential of related compounds (Rajasekaran et al., 1999).
Mechanism of Action
Target of Action
N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride, also known as N-(o-Tolyl)piperidine-2-carboxamide hydrochloride, primarily targets sodium channels on the neuronal cell membrane . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, making them key targets for local anesthetics.
Mode of Action
This compound acts by binding to the intracellular surface of sodium channels, which blocks the subsequent influx of sodium into the cell . This blockage prevents action potential propagation and nerve function. When the drug diffuses away from the cell, sodium channel function is restored, and nerve propagation returns .
Biochemical Pathways
It is known that the compound’s action on sodium channels can limit the spread of seizure activity and reduce seizure propagation . The antiarrhythmic actions of the compound are mediated through effects on sodium channels in Purkinje fibers .
Pharmacokinetics
It is known that prilocaine, a similar compound, is 55% protein-bound in plasma at a concentration of 05-10 mg/mL .
Result of Action
The primary result of the action of this compound is the prevention of action potential propagation and nerve function due to its blocking effect on sodium channels . This leads to a local anesthetic effect, making it useful in procedures requiring local anesthesia.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydration of prilocaine, a similar compound, is significantly altered when the molecule is in pure water (as a hydrochloride salt) or in an amphiphilic environment (as a freebase compound) . .
properties
IUPAC Name |
N-(2-methylphenyl)piperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-6-2-3-7-11(10)15-13(16)12-8-4-5-9-14-12;/h2-3,6-7,12,14H,4-5,8-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLOZWPBBIZENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246172-48-4 | |
Record name | 2-Piperidinecarboxamide, N-(2-methylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.